(4-methylpiperazino)[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone
Overview
Description
(4-methylpiperazino)[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a piperazine ring substituted with a methyl group, a phenyl group, and a thienyl group attached to a pyrazole ring
Mechanism of Action
Target of Action
It’s known that piperazine derivatives often interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
Piperazine derivatives have been shown to inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, often leading to changes in cell signaling and function .
Pharmacokinetics
It’s known that the compound has been tested in vivo and shown to have dose-dependent anti-nociceptive and anti-inflammatory effects .
Result of Action
The compound has been shown to have significant anti-nociceptive and anti-inflammatory effects. In animal models, it decreased the number of writhings induced by acetic acid in a dose-dependent manner, and an intermediate dose reduced the paw licking time of animals in the second phase of the formalin test . Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylpiperazino)[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl and thienyl groups. The final step involves the attachment of the piperazine ring with a methyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-methylpiperazino)[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.
Scientific Research Applications
(4-methylpiperazino)[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
(4-methylpiperazino)[1-phenyl-3-(2-furyl)-1H-pyrazol-5-yl]methanone: Similar structure but with a furan ring instead of a thienyl ring.
(4-methylpiperazino)[1-phenyl-3-(2-pyridyl)-1H-pyrazol-5-yl]methanone: Contains a pyridine ring instead of a thienyl ring.
Uniqueness
The uniqueness of (4-methylpiperazino)[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thienyl group, in particular, may enhance its binding affinity to certain targets or its stability under specific conditions, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-phenyl-5-thiophen-2-ylpyrazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-21-9-11-22(12-10-21)19(24)17-14-16(18-8-5-13-25-18)20-23(17)15-6-3-2-4-7-15/h2-8,13-14H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEPCRXODKCRIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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